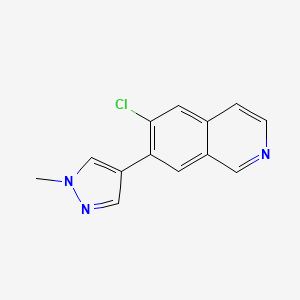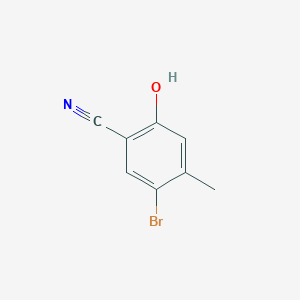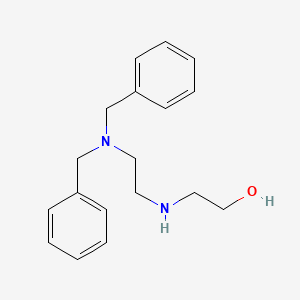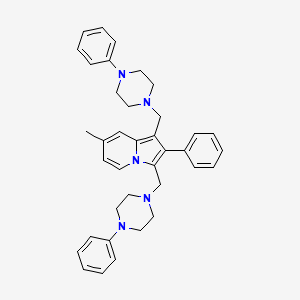
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro group at the 6th position and a 1-methyl-1H-pyrazol-4-yl group at the 7th position of the isoquinoline ring. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable candidate for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves a multi-step process. One common method includes the following steps :
Buchwald–Hartwig Arylamination: This step involves the coupling of an aryl halide with an amine using a palladium catalyst and a base. For this compound, benzophenone imine is used as the amine source.
Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. In this case, the nucleophile is the 1-methyl-1H-pyrazol-4-yl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline primarily involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it has shown significant activity against the kinase p70S6Kβ, which plays a role in protein synthesis and cell growth .
相似化合物的比较
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Pyrazoloquinolines: These compounds have a similar pyrazole-isoquinoline framework but differ in the specific substituents and their positions.
Uniqueness
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications.
属性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
6-chloro-7-(1-methylpyrazol-4-yl)isoquinoline |
InChI |
InChI=1S/C13H10ClN3/c1-17-8-11(7-16-17)12-4-10-6-15-3-2-9(10)5-13(12)14/h2-8H,1H3 |
InChI 键 |
ZJLBHMHLXGYMTH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)







